2-(Chloromethyl)-5,6-dinitro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5,6-dinitro-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with chloromethyl and dinitro groups. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,6-dinitro-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity, along with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-5,6-dinitro-1H-benzimidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Substituted benzimidazoles with various functional groups.
Reduction: 2-(Chloromethyl)-5,6-diamino-1H-benzimidazole.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-5,6-dinitro-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent, although specific studies are limited.
Industry: May be used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5,6-dinitro-1H-benzimidazole is not well-documented. its reactivity can be attributed to the presence of the chloromethyl and nitro groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the nitro groups can undergo reduction or participate in electron-withdrawing interactions, affecting the compound’s overall reactivity and interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-1H-benzimidazole: Lacks the nitro groups, making it less reactive in certain types of chemical reactions.
5,6-Dinitro-1H-benzimidazole: Lacks the chloromethyl group, affecting its reactivity towards nucleophiles.
2-(Chloromethyl)-5-nitro-1H-benzimidazole: Contains only one nitro group, leading to different electronic properties and reactivity.
Uniqueness
2-(Chloromethyl)-5,6-dinitro-1H-benzimidazole is unique due to the combination of both chloromethyl and dinitro substituents on the benzimidazole core. This combination imparts distinct reactivity patterns, making it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
685840-87-3 |
---|---|
Molekularformel |
C8H5ClN4O4 |
Molekulargewicht |
256.60 g/mol |
IUPAC-Name |
2-(chloromethyl)-5,6-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C8H5ClN4O4/c9-3-8-10-4-1-6(12(14)15)7(13(16)17)2-5(4)11-8/h1-2H,3H2,(H,10,11) |
InChI-Schlüssel |
DQLGRJMOWGIMJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.